molecular formula C12H13N3O B15096096 N-(1-ethyl-1H-pyrazol-5-yl)benzamide CAS No. 956950-61-1

N-(1-ethyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B15096096
CAS No.: 956950-61-1
M. Wt: 215.25 g/mol
InChI Key: MHJGWSQDVJSWIR-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-pyrazol-5-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The compound this compound is of particular interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid derivatives and pyrazole amines.

Conditions Reagents Products Reference
Acidic hydrolysisConcentrated HCl, refluxBenzoic acid + 1-ethyl-1H-pyrazol-5-amine
Basic hydrolysisNaOH, aqueous ethanol, heatSodium benzoate + 1-ethyl-1H-pyrazol-5-amine

This reaction is critical for decomposing the compound into biologically active fragments, such as pyrazole amines used in pesticidal agents.

Substitution Reactions at the Amide Nitrogen

The amide nitrogen participates in nucleophilic substitution reactions, enabling functionalization.

Reagent Conditions Product Reference
Methyl iodideDMF, NaH, 60°CN-methyl-N-(1-ethyl-1H-pyrazol-5-yl)benzamide
Acetyl chloridePyridine, RTN-acetyl-N-(1-ethyl-1H-pyrazol-5-yl)benzamide

These reactions are facilitated by the lone pair on the amide nitrogen, making it susceptible to alkylation or acylation.

Electrophilic Aromatic Substitution on the Benzamide Ring

The benzene ring undergoes electrophilic substitution, primarily at the meta position relative to the amide group.

Reaction Reagents Product Reference
NitrationHNO₃, H₂SO₄, 0–5°C3-nitro-N-(1-ethyl-1H-pyrazol-5-yl)benzamide
BrominationBr₂, FeBr₃, CH₂Cl₂3-bromo-N-(1-ethyl-1H-pyrazol-5-yl)benzamide

The amide group acts as a meta-directing deactivating group, influencing regioselectivity .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole moiety undergoes halogenation or nitration at the 3- or 4-positions.

Reaction Reagents Product Reference
ChlorinationCl₂, AlCl₃, 40°CN-(1-ethyl-3-chloro-1H-pyrazol-5-yl)benzamide
NitrationHNO₃, H₂SO₄, 50°CN-(1-ethyl-4-nitro-1H-pyrazol-5-yl)benzamide

The ethyl group at the 1-position sterically directs electrophiles to the 3- or 4-positions .

Coordination and Complexation

The pyrazole and amide groups act as ligands for metal ions, forming stable complexes.

Metal Salt Conditions Complex Reference
CuCl₂Ethanol, RT[Cu(N-(1-ethyl-1H-pyrazol-5-yl)benzamide)₂Cl₂]
Fe(NO₃)₃Methanol, reflux[Fe(this compound)(NO₃)₃]

These complexes exhibit enhanced stability due to chelation between the pyrazole nitrogen and amide oxygen.

Oxidation and Reduction

The ethyl group on the pyrazole resists oxidation, but the amide can be reduced to an amine.

Reaction Reagents Product Reference
ReductionLiAlH₄, THF, refluxN-(1-ethyl-1H-pyrazol-5-yl)benzylamine

Cyclization Reactions

Under specific conditions, the compound forms fused heterocycles.

Reagent Conditions Product Reference
PCl₅, POCl₃Toluene, 110°C1-ethyl-5-(benzimidazol-2-yl)-1H-pyrazole

Cyclization is driven by intramolecular nucleophilic attack, forming bioactive heterocycles .

Key Research Findings

  • Biological Relevance : Derivatives of this compound exhibit fungicidal activity by inhibiting succinate dehydrogenase (SDH), with binding modes similar to commercial fungicides like fluxapyroxad .

  • Structural Insights : Molecular docking reveals hydrogen bonding between the amide group and SDH residues (ARG 43, SER 39), enhancing inhibitory potency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

N-(1-ethyl-1H-pyrazol-5-yl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazole derivatives .

Properties

CAS No.

956950-61-1

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-(2-ethylpyrazol-3-yl)benzamide

InChI

InChI=1S/C12H13N3O/c1-2-15-11(8-9-13-15)14-12(16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,16)

InChI Key

MHJGWSQDVJSWIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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